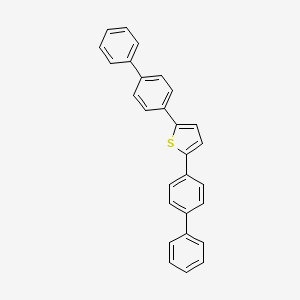
2,5-Bis(4-biphenylyl)thiophene
Overview
Description
2,5-Bis(4-biphenylyl)thiophene, also known as BP1T, is an organic compound with the molecular formula C28H20S . It is characterized by a bent molecular shape, which enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals .
Molecular Structure Analysis
The crystal structure of 2,5-Bis(4-biphenylyl)thiophene is characterized by a spine- or herringbone-like array of molecules . This unique structure results from its bent molecular shape, which enforces an upright disposition of the molecular long axes .
Physical And Chemical Properties Analysis
2,5-Bis(4-biphenylyl)thiophene has a molecular weight of 388.5 g/mol . It has a complex structure with a topological polar surface area of 28.2 Ų . The compound has a high XLogP3-AA value of 8.2, indicating its lipophilic nature .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
This compound is utilized in the development of OLEDs due to its excellent electroluminescent properties. The thiophene/phenylene co-oligomer derivatives, which include 2,5-Bis(4-biphenylyl)thiophene, are known for their ability to form low-dimensional crystals that exhibit amplified spontaneous emission (ASE), making them suitable for light-emitting applications .
Organic Photovoltaics (OPVs)
In the field of OPVs, the compound’s ability to absorb light and convert it into electrical energy is of significant interest. Its molecular structure allows for efficient charge carrier generation, injection, and transport, which are crucial for the performance of photovoltaic cells .
Organic Lasers
The optically pumped light amplification properties of 2,5-Bis(4-biphenylyl)thiophene derivatives make them candidates for organic laser applications. The formation of Fabry–Pérot (F-P) resonators in the crystal structure can lead to multimode laser oscillation, which is a desirable feature for laser devices .
Nanotechnology and Quantum Effects
The size-dependent optical properties of nanocrystals made from this compound are of great interest in nanotechnology. Studies have shown that these properties can be tuned by altering the size of the nanocrystals, which opens up possibilities for designing optoelectronic devices with specific characteristics .
Biological Imaging
Due to the biocompatibility of organic materials, derivatives of 2,5-Bis(4-biphenylyl)thiophene can be used for fluorescent biological labeling and bioimaging. They can be functionalized with biomolecule-anchoring proteins and ligands to target specific cells, providing a tool for medical diagnostics and research .
Crystallography and Material Science
The peculiar crystal structure of thiophene/phenylene co-oligomers, including 2,5-Bis(4-biphenylyl)thiophene, is studied for its unique properties. The orientation of molecules within the crystal lattice can affect the material’s optical and electronic behavior, which is relevant for the development of new materials .
Optoelectronic Devices
The compound’s role in the development of various optoelectronic devices such as LEDs, FETs, and PV cells is significant. Its molecular structure contributes to the optimization of these devices by facilitating better charge carrier dynamics .
Spectroscopy
The photophysical properties of 2,5-Bis(4-biphenylyl)thiophene are explored using spectroscopic techniques. These studies are essential for understanding the excited states of the molecule and their implications for the design of optoelectronic devices .
Future Directions
Mechanism of Action
Target of Action
2,5-Bis(4-biphenylyl)thiophene, also known as BP1T, is primarily used in the field of materials science, particularly in the development of organic semiconductors . Its primary targets are the electronic systems where it is used as a p-type organic semiconductor .
Mode of Action
BP1T interacts with its targets by contributing to the charge transport in the electronic systems. The bent molecular shape of BP1T enforces an upright disposition of the molecular long axes against the ab-plane that parallels the crystal faces of the flake-like crystals . This unique molecular arrangement characterizes the crystal structure of BP1T and contributes to its semiconductor properties .
Biochemical Pathways
As an organic semiconductor, BP1T doesn’t directly participate in biochemical pathways. Its synthesis and use in electronic devices can indirectly impact various industrial processes and technologies .
Result of Action
The use of BP1T in electronic systems can result in enhanced device performance. For instance, one-dimensional structures of BP1T crystals have been fabricated for light amplification and field-effect transistor (FET) measurements . These structures have shown amplified spontaneous emission and lasing oscillations under optical pumping .
Action Environment
The action, efficacy, and stability of BP1T can be influenced by various environmental factors. For example, the crystal structure of BP1T can be affected by the conditions under which it is synthesized and stored . Furthermore, the performance of BP1T in electronic devices can be influenced by factors such as temperature, humidity, and the presence of other materials .
properties
IUPAC Name |
2,5-bis(4-phenylphenyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20S/c1-3-7-21(8-4-1)23-11-15-25(16-12-23)27-19-20-28(29-27)26-17-13-24(14-18-26)22-9-5-2-6-10-22/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSMVAWETYTHTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401577 | |
| Record name | 2,5-Bis(4-biphenylyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(4-biphenylyl)thiophene | |
CAS RN |
56316-86-0 | |
| Record name | 2,5-Bis(4-biphenylyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key optical properties of BP1T?
A1: BP1T exhibits fluorescence and amplified spontaneous emission (ASE) in the blue-green spectral region. [] The exact wavelengths of these emissions depend on the crystal growth method, resulting in slightly different crystal structures and thus, optical properties. [] For example, solution-grown crystals show ASE bands at 464 nm and 494 nm, while vapor- and slide-boat-grown crystals exhibit red-shifted emissions. []
Q2: How does crystal structure influence the performance of BP1T in devices?
A2: The presence of grain boundaries in polycrystalline BP1T films hinders carrier transport, leading to lower charge carrier mobility compared to single-crystal structures. [] For instance, field-effect transistors (FETs) fabricated using epitaxially grown, single-crystal BP1T needles demonstrate a significantly higher hole mobility (0.34 cm2/Vs) than those fabricated with polycrystalline films (8.0 x 10-3 cm2/Vs). []
Q3: Can BP1T be used to create lasers?
A3: Yes, BP1T crystals can be used to fabricate organic lasers. Research has demonstrated whispering gallery mode lasing in chip-embedded BP1T crystal resonators encapsulated with polydimethylsiloxane (PDMS). [] These lasers exhibit high quality factors (Q) up to 1066 and low lasing thresholds. []
Q4: How does doping affect the electronic properties of BP1T?
A4: Doping BP1T with MoO3 (p-type doping) shifts its work function from 4.0 eV to 4.3 eV. [] This shift facilitates hole injection in devices. []
Q5: What is the role of excitons in the light emission of BP1T?
A5: Excitons are the dominant species contributing to light emission in BP1T, even under low excitation intensity regimes where spectrally narrowed emissions are observed. [] This suggests their importance in the light amplification processes within this material.
Q6: Can the emission properties of BP1T be controlled?
A6: Yes, incorporating a distributed Bragg reflector and a diffraction grating into a BP1T slab crystal can lead to spectrally narrowed emissions, even under low excitation intensity from a mercury lamp. [] This spectral narrowing is attributed to strong mode-coupling between forward and backward electromagnetic waves within the grating zone. []
Q7: Has BP1T been used in the fabrication of more complex device structures?
A7: Researchers have successfully fabricated organic double heterostructures using BP1T as the p-type layer, along with BP2T (5,5’-bis(4-biphenylyl)-2,2’-bithiophene) as the intrinsic layer and AC5-CF3 (1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene) as the n-type layer. [] These structures exhibited optically pumped amplification, highlighting the potential of BP1T in developing organic semiconductor devices. []
Q8: What computational methods have been used to study BP1T?
A8: Density Functional Theory (DFT) calculations have been employed to investigate the electronic states and molecular orbital energy levels of BP1T. [] The calculated densities of states, after broadening the molecular orbital levels, successfully explain the experimental EUPS (Extreme-UV excited photoelectron spectroscopy) spectra. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






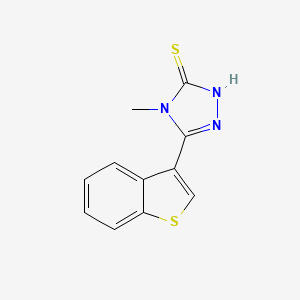



![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)
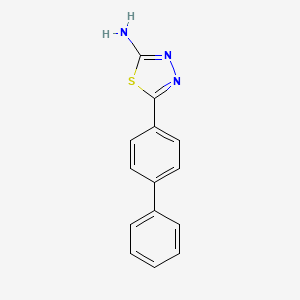
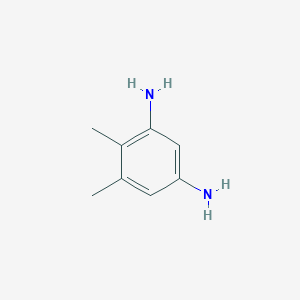
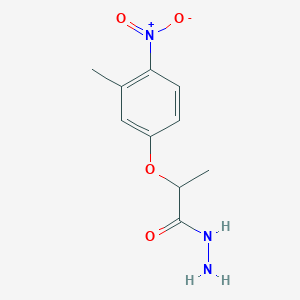


![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)